Receptor Binding Affinity: 4-Hydroxymidazolam is 2.9-Fold Weaker than 1'-Hydroxymidazolam at the Benzodiazepine Site
In competitive radioligand binding assays using rat brain membrane preparations, 4-hydroxymidazolam exhibits only 7% of the benzodiazepine receptor affinity of midazolam, whereas the major metabolite 1'-hydroxymidazolam retains 20% of the parent drug's affinity [1]. This represents a 2.9-fold lower relative binding affinity for 4-OH-MDZ compared to 1'-OH-MDZ. The experimental context is an in vitro receptor binding study where the affinity of midazolam is normalized to 100%.
| Evidence Dimension | Benzodiazepine receptor binding affinity (% relative to midazolam) |
|---|---|
| Target Compound Data | 7% |
| Comparator Or Baseline | 1'-Hydroxymidazolam (20%) and Midazolam (100%, baseline) |
| Quantified Difference | 4-OH-MDZ affinity is 13 percentage points lower than 1'-OH-MDZ; 2.9-fold lower |
| Conditions | In vitro radioligand binding assay using rat brain membrane preparations |
Why This Matters
The 2.9-fold lower receptor affinity of 4-OH-MDZ directly informs its reduced contribution to the overall pharmacodynamic effect of midazolam, which is critical for interpreting in vivo studies and designing metabolite-specific assays.
- [1] Sagent Pharmaceuticals. (2023). Midazolam - Prescription Drug Information, Page 2. Retrieved from https://rxdruglabels.com/lib/rx/rx-meds/midazolam-14/page/2/ View Source
